4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone
Overview
Description
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is an organic compound with the molecular formula C14H20Br2O. It is a solid substance that is often used in various chemical research and industrial applications. The compound is characterized by its two bromine atoms and two tert-butyl groups attached to a cyclohexa-2,5-dienone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone typically involves the bromination of 2,6-di-tert-butylphenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4,4-positions of the cyclohexa-2,5-dienone ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less brominated cyclohexadienones.
Scientific Research Applications
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and tert-butyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A similar compound with antioxidant properties.
2,6-Di-tert-butylphenol: Another related compound used in various chemical applications.
Uniqueness
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is unique due to its specific bromination pattern and the presence of two tert-butyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in specialized research and industrial applications.
Properties
IUPAC Name |
4,4-dibromo-2,6-ditert-butylcyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O/c1-12(2,3)9-7-14(15,16)8-10(11(9)17)13(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRFKBTXZIRGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468939 | |
Record name | 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144-36-1 | |
Record name | 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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